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molecular formula C9H13NO3 B3010914 N-Acryloylisonipecotic Acid CAS No. 109486-01-3

N-Acryloylisonipecotic Acid

Cat. No. B3010914
M. Wt: 183.207
InChI Key: XBUIBIHOIQNJQG-UHFFFAOYSA-N
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Patent
US04663409

Procedure details

The procedure of Example A is used with 43 g (0.3 mol) of isonipecotic acid, 31 g (0.3 mol) of acryloyl chloride, 26.6 g (0.66 mol) of sodium hydroxide at 0° C. (ice-salt bath). The reaction mixture is acidified with 2N HCl to pH 3.0 and extracted with ethyl acetate. The organic layer is washed with a sodium chloride solution, dried over magnesium sulfate to dryness to leave a crystalline material which is crystallized from ethyl acetate n-hexane to yield 33.8 g (60%) product. Melting point 109°-110° C. NMR (CDCl3), 5.4-6.9 gamma (br m, 3H, CH2 =CH), 4.0 gamma (br, 2H), 2.1-3.4 gamma (br m, 3H), 1.2-2.1 gamma m, 4H).
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:9][CH2:8][CH:4]([C:5]([OH:7])=[O:6])[CH2:3][CH2:2]1.[C:10](Cl)(=[O:13])[CH:11]=[CH2:12].[OH-].[Na+].Cl>>[C:10]([N:1]1[CH2:9][CH2:8][CH:4]([C:5]([OH:7])=[O:6])[CH2:3][CH2:2]1)(=[O:13])[CH:11]=[CH2:12] |f:2.3|

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
N1CCC(C(=O)O)CC1
Name
Quantity
31 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
26.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer is washed with a sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate to dryness
CUSTOM
Type
CUSTOM
Details
to leave a crystalline material which
CUSTOM
Type
CUSTOM
Details
is crystallized from ethyl acetate n-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)N1CCC(C(=O)O)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 33.8 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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